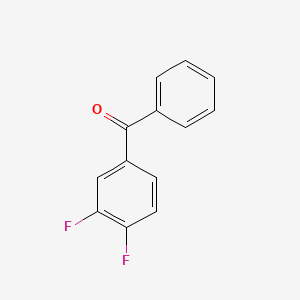

3,4-Difluorobenzophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYHSBOZAQQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234245 | |

| Record name | 3,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-07-6 | |

| Record name | (3,4-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorobenzophenone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,4-Difluorobenzophenone. The information is intended to support research and development activities in the fields of organic synthesis, materials science, and drug discovery.

Chemical Structure and Identification

This compound, with the IUPAC name (3,4-difluorophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzoyl group attached to a 3,4-difluorinated phenyl ring.

Chemical Structure:

Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 85118-07-6[1][2] |

| Molecular Formula | C₁₃H₈F₂O[1][2] |

| Molecular Weight | 218.20 g/mol [1][2] |

| Alternate Names | 3,4-difluorophenyl phenyl ketone[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 53 - 57 °C | [1] |

| Boiling Point | 314.2 ± 32.0 °C (Predicted) | |

| Solubility | Based on its hydrophobic nature, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents such as toluene and hexane. It is likely soluble to sparingly soluble in polar aprotic solvents like acetone and acetonitrile. | |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature. | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts acylation for the synthesis of analogous benzophenones.

Materials:

-

1,2-Difluorobenzene

-

Benzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or petroleum ether)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvent for recrystallization (e.g., ethanol or hexane)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent.

-

Cooling: Cool the suspension to 0-5°C using an ice bath and purge the flask with the inert gas.

-

Addition of Reactants: Add a solution of benzoyl chloride (1.0 equivalent) in 1,2-difluorobenzene (1.2 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (can be monitored by Thin Layer Chromatography or Gas Chromatography).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a white to off-white crystalline solid.

-

Drying: Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

The following tables summarize the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons on both the difluorinated and non-fluorinated phenyl rings. The protons on the difluorinated ring will exhibit splitting due to coupling with the adjacent fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 - 7.5 | Multiplet | Protons on the unsubstituted phenyl ring and the proton on the difluorinated ring adjacent to the carbonyl group. |

| ~7.4 - 7.2 | Multiplet | Protons on the difluorinated phenyl ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbons on the difluorinated ring will show coupling to the fluorine atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (carbonyl carbon) |

| ~160 - 115 | Aromatic carbons |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group and the aromatic rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1670 - 1650 | C=O stretch (ketone) |

| ~1600 - 1450 | C=C stretch (aromatic ring) |

| ~1300 - 1100 | C-F stretch |

Applications

This compound is a versatile intermediate with applications in several areas of chemical research and industry.

Organic Synthesis

It serves as a key building block in the synthesis of more complex molecules. The presence of the fluorine atoms can influence the reactivity and properties of the final products.

Pharmaceutical and Agrochemical Development

The difluorinated phenyl motif is present in a number of biologically active compounds. As such, this compound is a valuable intermediate in the development of new pharmaceuticals and agrochemicals.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Materials Science and Polymer Chemistry

Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings, adhesives, and inks.[1] Upon exposure to UV light, this compound can initiate polymerization reactions.

Mechanism of Photoinitiation (Type II):

As a Type II photoinitiator, this compound requires a co-initiator (typically a tertiary amine or an alcohol) to generate free radicals.

Upon absorption of UV light, the benzophenone is excited to a triplet state. This excited state then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a co-initiator radical. The co-initiator radical is typically the species that initiates the polymerization of the monomers.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 3,4-Difluorobenzophenone via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorobenzophenone, a valuable intermediate in the fields of medicinal chemistry and materials science. The core of this document focuses on the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride. This guide includes a detailed, adaptable experimental protocol, a summary of key quantitative data, and a visual representation of the synthetic workflow. The information presented herein is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this compound for further research and development applications.

Introduction

This compound is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of various organic molecules. The presence and position of the fluorine atoms on the benzophenone scaffold can significantly influence the physicochemical and biological properties of the resulting compounds, such as metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a sought-after precursor in the development of novel pharmaceuticals and advanced polymers.

The most common and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. This guide details the synthesis of this compound through the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride.

Reaction Scheme

The Friedel-Crafts acylation for the synthesis of this compound proceeds as follows:

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85118-07-6[1] |

| Molecular Formula | C₁₃H₈F₂O[2] |

| Molecular Weight | 218.20 g/mol [2] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 53-55 °C[1] |

| Purity | ≥98%[1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹³C NMR (CDCl₃) | Multiple signals corresponding to the aromatic carbons are observed.[2] |

| IR | Characteristic C=O stretching frequency for a diaryl ketone. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 218.05. |

Experimental Protocol

The following is an adapted experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This procedure is based on established methods for the synthesis of isomeric difluorobenzophenones and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

-

1,2-Difluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or hexanes for recrystallization

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of 1,2-Difluorobenzene: Following the addition of benzoyl chloride, add 1,2-difluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the complete addition of the reactants, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a fume hood as HCl gas will be evolved.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield a crystalline solid.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Safety Considerations

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents and reagents are used.

-

Aluminum Chloride: Aluminum chloride is a corrosive and moisture-sensitive solid. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acyl Chlorides: Benzoyl chloride is a lachrymator and corrosive. Handle it in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via Friedel-Crafts acylation. By following the outlined experimental protocol and adhering to the safety precautions, researchers can effectively produce this important chemical intermediate for a variety of applications in drug discovery and materials science. The provided quantitative data and workflow visualization serve as valuable resources for planning and executing this synthesis.

References

An In-Depth Technical Guide to 3,4-Difluorobenzophenone (CAS 85118-07-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on one of the phenyl rings, make it a valuable precursor in the development of advanced materials and a key intermediate in the synthesis of pharmaceutically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, and its applications in research and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature. The fluorine substituents significantly influence the molecule's polarity and reactivity, making it a useful synthon for introducing the 3,4-difluorophenyl moiety into larger molecules.[1]

| Property | Value | Reference |

| CAS Number | 85118-07-6 | [2] |

| Molecular Formula | C₁₃H₈F₂O | [2] |

| Molecular Weight | 218.20 g/mol | [3] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Melting Point | 53-57 °C | [1] |

| Purity | ≥98% (GC) | [1] |

| Synonyms | (3,4-Difluorophenyl)(phenyl)methanone, 3,4-difluorophenyl phenyl ketone | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2-Difluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or ethanol for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C. Following this, add 1,2-difluorobenzene (1.2 equivalents) dropwise to the reaction mixture, again maintaining the low temperature.

-

Reaction: After the complete addition of the reactants, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as hexane or ethanol to yield a white to off-white crystalline solid.

Synthesis Workflow

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-7.9 ppm) corresponding to the protons on both the phenyl and the 3,4-difluorophenyl rings. The integration of these signals will correspond to the 8 aromatic protons.[5] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (around 194 ppm) and the aromatic carbons. The carbons attached to fluorine will show characteristic splitting (C-F coupling).[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern will likely involve the loss of the phenyl and difluorophenyl groups. |

| Infrared (IR) | The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹.[7] |

Note: Access to full spectral data may require registration on spectral databases.[5][6][7]

Applications in Research and Drug Development

This compound is a key intermediate in several areas of chemical research and development.

Polymer Chemistry

As a difluorinated monomer, this compound can be used in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, facilitating polymerization reactions.

Pharmaceutical and Agrochemical Synthesis

The 3,4-difluorophenyl moiety is a common structural motif in many biologically active molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a convenient starting material for introducing this group into more complex molecular architectures.[1]

Biological Activity of Difluorobenzophenone Derivatives

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown a range of biological activities, making the core structure an area of interest for drug discovery.

-

Antimicrobial Activity: Certain difluorobenzamide derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds are believed to inhibit the bacterial cell division protein FtsZ.[1][8] Some benzophenone derivatives have also shown activity against various Gram-positive and Gram-negative bacteria.[9]

-

Anticancer Activity: The benzophenone scaffold is found in several natural and synthetic compounds with anticancer properties.[10] Fluorinated heterocycles derived from such scaffolds have shown promising results against various cancer cell lines.[11]

-

Enzyme Inhibition: Fluorinated compounds are known to act as enzyme inhibitors.[12] Derivatives of fluorinated acetophenones have shown inhibitory effects against enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes.[13]

Logical Relationship in Drug Discovery

Caption: Role of this compound as a scaffold in the development of bioactive compounds.

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in material science and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the unique properties imparted by its fluorine substituents make it an attractive building block for the creation of complex and functional molecules. For researchers and professionals in drug development, the this compound scaffold offers a promising starting point for the design and synthesis of novel therapeutic agents with a wide range of potential biological activities.

References

- 1. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. dempochem.com [dempochem.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4-Difluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Difluorobenzophenone (CAS No. 85118-07-6), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Physicochemical Properties

| Property | Value |

| CAS Number | 85118-07-6[1][2][3] |

| Molecular Formula | C₁₃H₈F₂O[1][2][3] |

| Molecular Weight | 218.20 g/mol [1][2] |

| Appearance | White to light yellow to light orange powder/crystal |

| Melting Point | 53-55 °C |

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results, but would be expected in the aromatic region (approx. 7.0-8.0 ppm) | Aromatic Protons |

¹³C NMR (Carbon NMR)

Note: Specific peak assignments require further analysis, but typical chemical shift ranges for the carbon environments are provided.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl Carbon (C=O) |

| 115-160 (with C-F coupling) | Aromatic Carbons |

A publicly available 13C NMR spectrum can be found on SpectraBase, which indicates the sample was sourced from Sigma-Aldrich Co. LLC., has a purity of 98%, and was analyzed in CDCl₃.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050-3100 | Aromatic C-H Stretch |

| ~1660 | Carbonyl (C=O) Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1200-1300 | C-F Stretch |

An ATR-IR spectrum is available on SpectraBase, with the sample sourced from Aldrich and having a purity of 98%.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns of benzophenones.

| m/z | Proposed Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 123 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition : The NMR spectrum is acquired on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to tetramethylsilane, TMS, at 0.00 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

-

Sample Preparation : A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the ATR crystal.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).

-

Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed fragmentation of this compound in EI-MS.

References

Physical properties of 3,4-Difluorobenzophenone (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3,4-Difluorobenzophenone (CAS No: 85118-07-6), a versatile fluorinated aromatic ketone. An understanding of its melting point and solubility is critical for its application in organic synthesis, materials science, and pharmaceutical development.[1]

Core Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1][2][3] Its core physical characteristics are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85118-07-6 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2][3] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2][3] |

| Melting Point | 53 - 57 °C | [1][3] |

Solubility Profile (Qualitative)

While specific quantitative solubility data is not extensively published, the solubility of this compound can be inferred from its chemical structure and data on analogous compounds like 4,4'-difluorobenzophenone.[4][5] As a general rule, compounds with similar polarities tend to dissolve one another ("like dissolves like").[4] Given its aromatic ketone structure, this compound is expected to exhibit the following solubility characteristics:

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic Solvents (e.g., Water) | Insoluble/Slightly Soluble | The hydrophobic nature imparted by the aromatic rings and fluorine atoms limits interaction with water molecules.[4][5] |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Soluble | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the benzophenone. |

| Non-Polar Organic Solvents (e.g., Toluene, Hexane) | Soluble | The non-polar aromatic rings of this compound interact favorably with non-polar solvents.[4] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | Alcohols have both polar and non-polar characteristics, allowing them to effectively solvate aromatic ketones.[5] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of solid organic compounds like this compound.

2.1. Determination of Melting Point via Capillary Method

This protocol is a standard technique for obtaining an accurate melting point range, which is a key indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If necessary, finely powder the sample.[7]

-

Loading the Capillary Tube: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[8] Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus, adjacent to the thermometer bulb.[6]

-

Heating:

-

For an unknown compound, a rapid initial heating (10-20°C per minute) can be used to find an approximate melting range.[8]

-

For a more precise measurement, begin heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire solid sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accuracy, the determination should be repeated at least once with a fresh sample.[7]

2.2. Qualitative Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of this compound in a range of common laboratory solvents.[9]

Objective: To determine the solubility of this compound in water, acidic, basic, and organic solvents.

Apparatus:

-

Small test tubes and a test tube rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Toluene, Acetone.

Procedure:

-

Sample Preparation: For each solvent to be tested, add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Agitate the mixture thoroughly for 1-2 minutes. This can be done by flicking the test tube, using a vortex mixer, or gently stirring with a clean glass rod.[9]

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely disappears, leaving a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the observations for each solvent tested. For aqueous tests where the compound is insoluble, subsequent tests in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively (though none are expected for this compound).[9]

Visualization of Experimental Workflow

The logical flow for characterizing the primary physical properties of a solid organic compound like this compound is depicted below.

Caption: Workflow for determining the melting point and solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 85118-07-6 | Benchchem [benchchem.com]

- 3. This compound | 85118-07-6 | TCI AMERICA [tcichemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4,4'-Difluorobenzophenone | 345-92-6 | TCI AMERICA [tcichemicals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Photochemical and Photophysical Properties of Difluorobenzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzophenones, a class of aromatic ketones, are of significant interest across various scientific disciplines, including polymer chemistry, organic synthesis, and photobiology. Their utility as photoinitiators in polymerization processes and as building blocks for high-performance polymers like PEEK is well-established.[1][2] The introduction of fluorine atoms onto the benzophenone scaffold can significantly alter its electronic and, consequently, its photophysical and photochemical properties. This technical guide provides a comprehensive overview of these properties, focusing on quantitative data, experimental methodologies, and the underlying photophysical processes.

Core Photophysical Properties

The photophysical behavior of difluorobenzophenones is governed by the interplay of light absorption, electronic transitions between singlet and triplet states, and subsequent relaxation pathways. A fundamental understanding of these processes is crucial for their application in photosensitization and materials science.

Absorption and Emission

Like the parent benzophenone molecule, difluorobenzophenones exhibit characteristic absorption bands in the ultraviolet (UV) region, primarily arising from π→π* and n→π* electronic transitions. The position and intensity of these bands are influenced by the substitution pattern of the fluorine atoms and the polarity of the solvent.

While benzophenone itself is essentially non-fluorescent at room temperature due to highly efficient intersystem crossing, the fluorescence properties of its fluorinated derivatives can be more pronounced. The heavy-atom effect of fluorine can, in some cases, influence spin-orbit coupling, thereby affecting the rates of both intersystem crossing and phosphorescence.

Intersystem Crossing and Triplet State

A hallmark of benzophenone photophysics is the near-quantitative efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This process, occurring on the picosecond timescale, populates the long-lived triplet state, which is the primary photoactive species in many benzophenone-mediated reactions. The triplet state can then relax via phosphorescence, non-radiative decay, or by initiating chemical reactions.

Quantitative Photophysical Data

Table 1: Absorption and Emission Properties of Difluorobenzophenones

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_fl (nm) | Φ_f |

| 4,4'-Difluorobenzophenone | Various | ~260-290 | - | - | - |

| Fluorinated Benzophenone Derivatives | Ethanol | 288-365 | 2,700-11,000 | 335-406 | 0.21-0.95 |

Note: Specific molar absorptivity (ε), fluorescence emission maxima (λ_fl), and fluorescence quantum yields (Φ_f) for many difluorobenzophenone isomers are not widely reported. The data for "Fluorinated Benzophenone Derivatives" is from a study on a series of compounds and may not be representative of all difluorobenzophenones.

Table 2: Triplet State Properties of Difluorobenzophenones

| Compound | Solvent | λ_T-T (nm) | τ_T (µs) | Φ_ISC | λ_ph (nm) | Φ_p |

| 4,4'-Difluorobenzophenone (Ketyl Radical) | Cyclohexane | 350, 480 | - | - | - | - |

Note: Data for the triplet-triplet absorption (λ_T-T), triplet lifetime (τ_T), intersystem crossing quantum yield (Φ_ISC), phosphorescence emission maxima (λ_ph), and phosphorescence quantum yield (Φ_p) are sparse for difluorobenzophenones. The provided data for 4,4'-difluorobenzophenone pertains to its ketyl radical, a product of its photoreduction.

Photochemical Reactivity

The primary photochemical reaction of benzophenones, including their difluorinated analogs, is photoreduction. Upon excitation to the triplet state, the benzophenone molecule can abstract a hydrogen atom from a suitable donor (e.g., a solvent or another molecule), leading to the formation of a ketyl radical. This reactivity is the basis for their use as photoinitiators.

Experimental Protocols

The characterization of the photochemical and photophysical properties of difluorobenzophenones relies on a suite of spectroscopic techniques.

Steady-State Absorption and Emission Spectroscopy

-

Objective: To determine the absorption and emission maxima, molar absorptivity, and quantum yields.

-

Methodology:

-

Sample Preparation: Solutions of the difluorobenzophenone of interest are prepared in spectroscopic-grade solvents at various concentrations.

-

Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a spectrophotometer. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Fluorescence Spectroscopy: Emission and excitation spectra are recorded using a spectrofluorometer.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined relative to a well-characterized standard with a known quantum yield. The integrated fluorescence intensities of the sample and the standard are compared at the same excitation wavelength and absorbance.[3]

-

Phosphorescence Spectroscopy: Phosphorescence measurements are usually conducted at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways and enhance phosphorescence intensity.

-

Time-Resolved Spectroscopy

-

Objective: To determine excited state lifetimes and observe transient species.

-

Methodology (Transient Absorption Spectroscopy):

-

Pump-Probe Setup: The sample is excited with a short laser pulse (the "pump" pulse).

-

A second, broadband light pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

This technique allows for the direct observation of the excited singlet and triplet states, as well as any transient chemical intermediates like ketyl radicals. The decay kinetics of these species provide their lifetimes.

-

Visualizing Photophysical Processes

The Jablonski diagram is a powerful tool for visualizing the electronic transitions and photophysical pathways that occur upon photoexcitation.

Caption: A generalized Jablonski diagram for a benzophenone derivative.

This diagram illustrates the primary photophysical pathways following light absorption. After excitation to a higher singlet state (S₂), the molecule typically undergoes rapid internal conversion to the lowest excited singlet state (S₁). From S₁, it can either fluoresce back to the ground state (S₀) or, more efficiently in the case of benzophenones, undergo intersystem crossing to the triplet manifold (T₁), from which it can phosphoresce or initiate chemical reactions.

Conclusion

The photochemical and photophysical properties of difluorobenzophenones are a rich area of study with significant practical implications. While the high efficiency of intersystem crossing to the triplet state is a defining characteristic inherited from the parent benzophenone molecule, the presence of fluorine atoms can subtly modulate these properties. Further systematic studies are needed to fully elucidate the structure-property relationships within this class of compounds, which will undoubtedly pave the way for the rational design of new photoactive materials and probes for a variety of applications.

References

3,4-Difluorobenzophenone as a key intermediate in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzophenone is a versatile fluorinated aromatic ketone that has emerged as a critical intermediate in the landscape of organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on one of the phenyl rings, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its pivotal role in the development of pharmaceuticals, particularly in the synthesis of the antiplatelet agent Ticagrelor. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and signaling pathways are presented to serve as a practical resource for professionals in the field.

Introduction

Fluorinated organic compounds have garnered significant attention in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound, with its characteristic difluorinated aromatic structure, serves as a prime example of a fluorinated building block with broad applications.[1] It is a stable, crystalline solid at room temperature, making it amenable to a variety of synthetic transformations.[1][2] Its utility spans from being a precursor in the synthesis of high-performance dyes and pigments to its crucial role as a photoinitiator in polymer chemistry.[1] However, its most significant contribution lies in its use as a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 85118-07-6 | [1][4] |

| Molecular Formula | C₁₃H₈F₂O | [1][4] |

| Molecular Weight | 218.20 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 53 - 57 °C | [1] |

| Storage | Room Temperature | [2] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4][5][6]

General Reaction Scheme

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

1,2-Difluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel. Following this, add 1,2-difluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

| Parameter | Value |

| Reactant Ratio (1,2-Difluorobenzene:Benzoyl Chloride:AlCl₃) | 1.0-1.2 : 1.0 : 1.1 |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 90% |

Key Synthetic Applications: The Pathway to Ticagrelor

This compound is a crucial starting material in the multi-step synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key chiral intermediate for the P2Y₁₂ receptor antagonist, Ticagrelor. The synthetic route involves the conversion of the benzophenone to an aldehyde, followed by the formation of an α,β-unsaturated nitrile, cyclopropanation, and subsequent functional group transformations.

Synthetic Workflow for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Detailed Experimental Protocols

A common method for this transformation is through the formation of a tosylhydrazone followed by treatment with a mild base (Wolff-Kishner or Bamford-Stevens reaction conditions). A more direct, albeit less common, laboratory method would involve selective catalytic hydrogenation. For the purpose of this guide, a representative procedure for the synthesis of 3,4-difluorobenzaldehyde from 1,2-difluorobenzene is provided as an alternative starting point for the subsequent steps, as direct reduction of the benzophenone to the aldehyde can be challenging.

Protocol for the Synthesis of 3,4-Difluorobenzaldehyde from 1,2-Difluorobenzene:

-

Reactants: 1,2-difluorobenzene (0.5 mole), anhydrous aluminum chloride (0.75 mole), dichloromethyl methyl ether (0.75 mole).

-

Solvent: Methylene chloride (250 ml).

-

Procedure: 1,2-difluorobenzene in methylene chloride is added to anhydrous aluminum chloride. The mixture is cooled in an ice bath, and dichloromethyl methyl ether is added dropwise. After the addition, the mixture is stirred at room temperature for 15 minutes. The liquid phase is decanted into ice and water. The organic layer is washed with saturated potassium carbonate solution until neutral, dried, and distilled to yield 3,4-difluorobenzaldehyde.[7]

-

Boiling Point: 70-74 °C / 20 mmHg.[7]

-

Reactants: 3,4-Difluorobenzaldehyde, acetonitrile.

-

Base: Potassium hydroxide (KOH) or Butyllithium (BuLi).

-

Procedure: 3,4-Difluorobenzaldehyde is reacted with acetonitrile in the presence of a strong base to yield (E)-3-(3,4-difluorophenyl)acrylonitrile.

-

Reagents: (E)-3-(3,4-Difluorophenyl)acrylonitrile, trimethylsulfoxonium iodide.

-

Base: Sodium hydride (NaH) or Sodium hydroxide (NaOH).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure: The acrylonitrile derivative undergoes a Corey-Chaykovsky reaction with the ylide generated from trimethylsulfoxonium iodide and a strong base to form the cyclopropane ring.[8][9][10]

-

Conditions: Acidic or basic hydrolysis.

-

Procedure: The nitrile group of the cyclopropanecarbonitrile is hydrolyzed to a carboxylic acid using either acidic (e.g., refluxing with dilute HCl) or basic (e.g., refluxing with NaOH solution followed by acidification) conditions.[11][12][13]

-

Reagents: trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine.

-

Trapping agent: A suitable alcohol (e.g., benzyl alcohol) to form a carbamate, which is then hydrolyzed.

-

Procedure: The carboxylic acid is converted to an acyl azide, which then undergoes a thermal Curtius rearrangement to form an isocyanate.[14][15][16] This isocyanate is trapped with an alcohol to form a protected amine (carbamate), which is subsequently deprotected to yield the final cyclopropylamine.[1][17] The use of DPPA allows for a one-pot procedure, avoiding the isolation of the potentially explosive acyl azide.[1]

Role in Drug Development: The Ticagrelor Example

The final intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a chiral amine that is crucial for the synthesis of Ticagrelor. It is coupled with a substituted triazolopyrimidine core to form the final drug molecule.

Mechanism of Action of Ticagrelor

Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets. By binding to this receptor, it prevents ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events.

Conclusion

This compound has established itself as a cornerstone intermediate in organic synthesis, with its significance underscored by its role in the production of high-value molecules such as Ticagrelor. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The subsequent transformations, leading to complex chiral amines, highlight the versatility of this fluorinated ketone. This technical guide has provided a detailed roadmap for the synthesis and application of this compound, offering valuable protocols and insights for professionals engaged in synthetic and medicinal chemistry. The continued exploration of the reactivity of this compound and other fluorinated building blocks will undoubtedly pave the way for the discovery and development of new and improved pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis process of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. scribd.com [scribd.com]

- 7. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. adichemistry.com [adichemistry.com]

- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curtius Rearrangement [organic-chemistry.org]

- 17. almacgroup.com [almacgroup.com]

In-depth Technical Guide: Electronic and Steric Effects of Fluorine in 3,4-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric effects of the fluorine substituents in 3,4-difluorobenzophenone. The strategic placement of fluorine atoms on the benzophenone scaffold significantly modulates its physicochemical properties and reactivity, making it a molecule of interest in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic characterization, and a theoretical examination of its molecular properties.

Physicochemical Properties

An overview of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 85118-07-6 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| Melting Point | 53-57 °C | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Purity | ≥ 98% (GC) | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[3]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2-Difluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

To this mixture, add a solution of 1,2-difluorobenzene (1.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Analysis

The electronic and steric effects of the fluorine atoms in this compound are reflected in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 7.80 - 7.40 | m | Aromatic Protons | |

| ¹³C | Data not available in the searched literature | |||

| ¹⁹F | Data not available in the searched literature |

Note: The provided ¹H NMR data is a general representation from a spectral database.[4] Detailed assignments and coupling constants require higher resolution spectra and further analysis.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretching (Aryl ketone) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretching (Aromatic rings) |

| ~1200 - ~1100 | Strong | C-F stretching |

Note: The characteristic carbonyl (C=O) stretching frequency in benzophenone is typically around 1654 cm⁻¹.[5] The presence of electron-withdrawing fluorine atoms is expected to slightly shift this frequency.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of benzophenone derivatives typically shows bands corresponding to π → π* and n → π* transitions.[6]

Specific UV-Vis absorption data for this compound was not available in the searched literature.

Electronic Effects of Fluorine Substituents

The two fluorine atoms at the 3- and 4-positions of one of the phenyl rings exert significant electronic effects through both induction and resonance.

-

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect deactivates the substituted phenyl ring towards electrophilic aromatic substitution and influences the electron density of the carbonyl group.

-

Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the aromatic π-system. This resonance effect is generally weaker for fluorine compared to other halogens.

The interplay of these effects modulates the reactivity and properties of the molecule. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic.

Caption: Interplay of electronic effects in this compound.

Steric Effects of Fluorine Substituents

While fluorine is relatively small, its presence can still introduce steric hindrance that influences molecular conformation and reactivity. The primary steric effect in benzophenones is the torsion between the two phenyl rings and the plane of the carbonyl group. This dihedral angle is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion between the ortho-hydrogens of the two rings.

In this compound, the fluorine at the 3-position is ortho to the carbonyl group on the substituted ring. Although a single fluorine atom is not excessively bulky, it can contribute to steric strain, potentially leading to a larger dihedral angle compared to unsubstituted benzophenone. This would, in turn, affect the degree of conjugation and the electronic properties of the molecule.

A definitive analysis of the steric effects would require X-ray crystallographic data, which is not currently available in the public domain for this compound.

Theoretical Analysis

Computational chemistry provides a powerful tool to further elucidate the electronic and steric properties of this compound.

Dipole Moment

The strong electronegativity of the fluorine atoms and the polar carbonyl group are expected to result in a significant molecular dipole moment. The vector sum of the individual bond dipoles will determine the magnitude and direction of the net dipole moment. A computational study would be necessary to accurately predict this value.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and chemical reactivity of a molecule. The HOMO-LUMO energy gap is related to the molecule's stability and its UV-Vis absorption profile. For benzophenone derivatives, the HOMO is typically associated with the π-orbitals of the phenyl rings, while the LUMO is often localized on the carbonyl group and the associated π-system. The electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO, and the overall effect on the energy gap would require computational analysis.

Table 4: Predicted Molecular Properties (Conceptual)

| Property | Predicted Trend/Value | Rationale |

| Dipole Moment | Increased compared to benzophenone | Contribution of polar C-F bonds. |

| HOMO Energy | Lowered compared to benzophenone | Inductive effect of fluorine atoms. |

| LUMO Energy | Lowered compared to benzophenone | Inductive effect of fluorine atoms. |

| HOMO-LUMO Gap | Potentially altered | The relative lowering of HOMO and LUMO energies will determine the change in the gap. |

Note: The values in this table are conceptual predictions. Accurate quantitative data requires specific computational studies on this compound.

Conclusion

The presence of fluorine atoms at the 3- and 4-positions of one of the phenyl rings in this compound imparts a unique combination of electronic and steric properties. The strong inductive electron-withdrawing effect of the fluorine atoms significantly influences the electron density distribution, reactivity, and spectroscopic characteristics of the molecule. While steric hindrance from the 3-fluoro substituent is likely to be modest, it may still play a role in the molecule's conformation. A complete and quantitative understanding of these effects would be greatly enhanced by further experimental data, particularly high-resolution NMR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction, as well as dedicated computational studies. This in-depth knowledge is crucial for the rational design of novel pharmaceuticals and advanced materials incorporating this fluorinated benzophenone scaffold.

References

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3,4-Difluorobenzophenone (DFBP). It is a valuable intermediate in the synthesis of advanced polymers, particularly poly(aryl ether ketones) (PAEKs), and serves as a scaffold in the development of pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, stability profile, and key chemical transformations. Experimental protocols for its synthesis and a representative nucleophilic aromatic substitution reaction are provided, along with visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a benzoyl group attached to a 1,2-difluorinated benzene ring. The physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85118-07-6 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| Melting Point | 53-57 °C | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Purity (GC) | ≥ 98% | [1] |

| InChI Key | ZJTYHSBOZAQQGF-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Description | Reference |

| ¹H NMR | Spectra available in databases like SpectraBase. | [4] |

| ¹³C NMR | Spectra available in databases like SpectraBase. | [5] |

| FTIR | Spectra available in databases like SpectraBase. | [6] |

| Raman | Spectra available in databases like SpectraBase. | [6] |

| Mass Spectrometry | Available through various chemical suppliers and databases. | [3] |

Stability Profile

This compound is a stable compound under normal handling and storage conditions.[1] For optimal preservation, it should be stored at room temperature in a tightly sealed container.[1]

Thermal Stability: While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not widely published, its primary application in the synthesis of high-performance polymers like PAEKs, which are known for their excellent thermal stability, suggests that the monomer itself possesses a reasonable degree of thermal resistance. The stability of related difluorobenzophenone isomers is a key factor in the high thermal stability of the resulting polymers.

Chemical Stability: The compound is incompatible with strong oxidizing agents. It is stable under neutral and mildly acidic or basic conditions at ambient temperature. The fluorine substituents on the aromatic ring are generally stable but can be displaced under specific reaction conditions, which is the basis of its primary reactivity.

Reactivity

The reactivity of this compound is dominated by the presence of the two fluorine atoms on one of the phenyl rings and the central carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the benzoyl group and the fluorine atoms activates the aromatic ring for nucleophilic attack. This reactivity is fundamental to its use in the synthesis of PAEK polymers. In these reactions, a nucleophile, typically a phenoxide, displaces one or both of the fluorine atoms. The general mechanism for SNAr is a two-step addition-elimination process.

References

Methodological & Application

Application Notes and Protocols: 3,4-Difluorobenzophenone as a Photoinitiator in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzophenone is a substituted aromatic ketone that serves as a photoinitiator in polymer chemistry.[1] Upon absorption of ultraviolet (UV) light, it can initiate polymerization reactions, making it a valuable component in UV-curable formulations such as coatings, adhesives, and inks.[1] Its primary application lies in initiating free-radical polymerization, particularly of acrylate and methacrylate monomers.

Like other benzophenone derivatives, this compound is expected to function as a Type II photoinitiator.[2] This class of photoinitiators does not generate radicals directly upon light absorption but rather undergoes a bimolecular reaction with a co-initiator (or synergist), typically a tertiary amine, to produce the initiating free radicals.[2] This indirect mechanism offers versatility in formulation and can influence the final properties of the cured polymer.

These application notes provide an overview of the presumed mechanism of action for this compound, a generalized experimental protocol for its use in UV-curing of an acrylate formulation, and representative data to guide researchers in their investigations.

Mechanism of Action: Type II Photoinitiation

The proposed photoinitiation mechanism for this compound, in line with other benzophenone-type initiators, involves a hydrogen abstraction process from a co-initiator.

-

Photoexcitation: this compound absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a synergist, typically a tertiary amine, which acts as a hydrogen donor.

-

Radical Formation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the amine.

-

Initiation of Polymerization: The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomer units (e.g., acrylates), starting the polymer chain growth.

References

Application of 3,4-Difluorobenzophenone in UV-Curable Coatings and Adhesives

For Researchers, Scientists, and Drug Development Professionals

Introduction